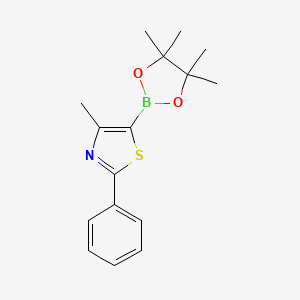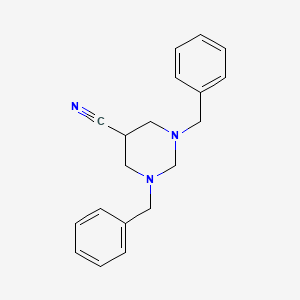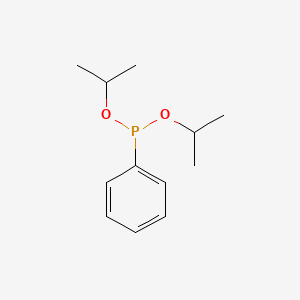
Diisopropyl Phenylphosphonite
Übersicht
Beschreibung
Diisopropyl Phenylphosphonite is a chemical compound with the molecular formula C12H19O2P . It is used for research purposes .
Synthesis Analysis
The synthesis of phosphonates like this compound involves various methods. One prevalent method uses a palladium catalyst for a quantitative cross-coupling of various H-phosphonate diesters with aryl and vinyl halides . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .Molecular Structure Analysis
The molecular weight of this compound is 226.25 . The IUPAC Standard InChI is InChI=1S/C12H19O2P/c1-10(2)13-15(14-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo a copper-catalyzed reaction with diaryliodonium salts at room temperature to deliver products of a P-C bond formation . It can also participate in a nickel-catalyzed electrochemical cross-coupling reaction of aryl bromides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.2518 . More detailed physical and chemical properties were not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen
1. Chemotherapy Research
Diisopropyl phenylphosphonite is studied in the context of chemotherapy. For example, a monosulfone derivative of this compound has been investigated for potential applications in chemotherapy (Wong, Olmstead, & Gervay-Hague, 2007).
2. Synthesis of Mercapto-phosphono Substituted Heterocycles
Research has been conducted on synthesizing mercapto-phosphono substituted heterocycles from this compound derivatives. This process involves lithiated derivatives and a S→C phosphonyl group migration (Masson, Saint-Clair, & Saquet, 1994).
3. Structural and Computational Studies
This compound derivatives have been subjected to structural and computational studies, including crystal structures, Hirshfeld surface analysis, and molecular docking with SARS-CoV-2 proteins (Alkhimova, Babashkina, & Safin, 2021).
4. Electrosynthesis of Dichloroalkylphosphonates
The electrosynthesis of various diisopropyl dichloroalkylphosphonates has been researched, exploring the use of an electrochemical activated magnesium anode to improve reaction rates and yields (Jubault, Feasson, & Collignon, 1995).
5. Synthesis and Reactivity of Methylenverbrückter Diphosphorylverbindungen
Research on the synthesis and reactivity of methylenverbrückter diphosphoryl compounds, including this compound, has been carried out. This includes the synthesis of diphosphorylmethanes with different substituents on both phosphorus atoms (Gobel, Richter, & Weichmann, 1992).
6. Non-Covalent Interaction Studies
This compound derivatives have been synthesized to investigate their interaction with ATP, exploring the importance of the phosphoryl group in non-covalent interactions (Liu, Fang, Liu, & Zhao, 2008).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
phenyl-di(propan-2-yloxy)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O2P/c1-10(2)13-15(14-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNCAOOMUMJYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(C1=CC=CC=C1)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305527 | |
| Record name | Diisopropyl Phenylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36238-99-0 | |
| Record name | NSC171037 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diisopropyl Phenylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



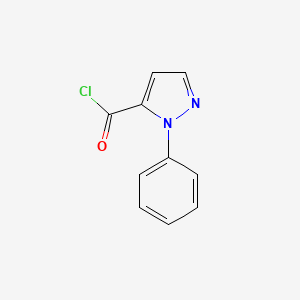

![4-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridinium-1-olate](/img/structure/B1596947.png)




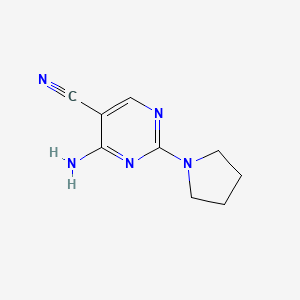
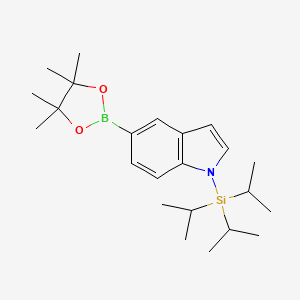

![3-[(2-chloroacetyl)amino]propanoic Acid](/img/structure/B1596957.png)

